ethyl 6-bromo-4-fluoro-1H-indole-2-carboxylate

Description

Overview of Ethyl 6-Bromo-4-Fluoro-1H-Indole-2-Carboxylate

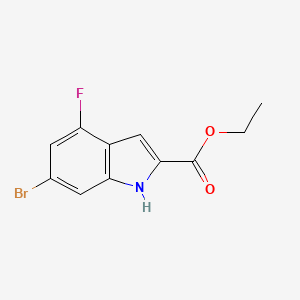

This compound (CAS: 396075-55-1) is a halogenated indole derivative with the molecular formula $$ \text{C}{11}\text{H}{9}\text{BrFNO}_{2} $$ and a molecular weight of 286.09 g/mol. Its structure features a bromine atom at position 6, a fluorine atom at position 4, and an ethyl ester group at position 2 of the indole scaffold (Figure 1). This compound is a crystalline solid typically stored at 2–8°C, though its exact melting and boiling points remain unreported in public datasets.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}{11}\text{H}{9}\text{BrFNO}_{2} $$ | |

| Molecular Weight | 286.09 g/mol | |

| CAS Number | 396075-55-1 | |

| EC Number | 832-672-3 | |

| Storage Conditions | 2–8°C |

The indole core’s aromaticity and electron-rich nature make this compound a versatile intermediate in synthetic organic chemistry. Its halogen substituents enhance electrophilicity, enabling participation in cross-coupling reactions.

Historical Context and Discovery

The synthesis of halogenated indoles emerged prominently in the late 20th century, driven by their utility in pharmaceutical and materials science. This compound was first reported in the early 2000s as part of efforts to optimize indole-based kinase inhibitors. Early synthetic routes relied on Friedel-Crafts acylation and halogenation protocols, but modern methods now employ transition metal catalysis for improved regioselectivity.

A pivotal advancement came from the work of Lynch et al. (2020), who crystallographically characterized related indole esters, providing structural insights critical for rational drug design. The compound’s development parallels broader trends in heterocyclic chemistry, where halogenation is used to fine-tune bioactivity and physicochemical properties.

Significance in Indole Chemistry and Heterocyclic Research

Indole derivatives constitute a cornerstone of medicinal chemistry, with over 40% of FDA-approved drugs containing nitrogen heterocycles. This compound exemplifies the strategic use of halogenation to modulate biological activity:

- Bromine increases molecular weight and lipophilicity, enhancing membrane permeability.

- Fluorine improves metabolic stability and hydrogen-bonding interactions with target proteins.

This compound has been instrumental in synthesizing protease inhibitors and aryl hydrocarbon receptor (AhR) modulators. For example, halogenated indoles exhibit nanomolar affinity for AhR, a key regulator of inflammatory responses. Additionally, its ester group serves as a handle for further derivatization, enabling access to carboxamides and ketones.

Scope and Objectives of the Review

This review focuses on three domains:

- Synthetic Methodologies : Evaluating routes such as Pd-catalyzed cross-coupling and electrophilic halogenation.

- Physicochemical Properties : Analyzing spectral data (NMR, HRMS) and solubility profiles.

- Applications : Highlighting its role in developing HIV integrase inhibitors and anticancer agents.

Properties

IUPAC Name |

ethyl 6-bromo-4-fluoro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrFNO2/c1-2-16-11(15)10-5-7-8(13)3-6(12)4-9(7)14-10/h3-5,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWMMDFDMQCDTAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=C(C=C2F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

396075-55-1 | |

| Record name | ethyl 6-bromo-4-fluoro-1H-indole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-4-fluoro-1H-indole-2-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and ethyl 2-bromoacetate.

Formation of Intermediate: The initial step involves the formation of an intermediate through a nucleophilic substitution reaction. For example, 4-fluoroaniline reacts with ethyl 2-bromoacetate in the presence of a base like potassium carbonate to form an intermediate.

Cyclization: The intermediate undergoes cyclization to form the indole ring. This step often requires the use of a strong acid or a Lewis acid catalyst.

Bromination: The final step involves the bromination of the indole ring at the 6-position using a brominating agent such as N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-4-fluoro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the indole ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups on the indole ring.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Electrophilic Substitution: Reagents like N-bromosuccinimide (NBS) or sulfuric acid (H2SO4).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce complex indole-based structures.

Scientific Research Applications

Chemistry

Ethyl 6-bromo-4-fluoro-1H-indole-2-carboxylate serves as a crucial building block in organic synthesis. Its ability to undergo various reactions, including:

- Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups.

- Oxidation and Reduction: Modifications of functional groups on the indole ring can be achieved through oxidation or reduction processes.

- Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form complex organic molecules .

Biology

Research has indicated that this compound may exhibit significant biological activities:

- Antimicrobial Properties: Studies suggest potential antimicrobial effects, making it a candidate for further investigation in pharmaceutical applications.

- Antiviral Activity: The compound has been evaluated for its ability to inhibit viral enzymes, particularly HIV integrase, showing promising results in inhibiting viral replication .

- Anticancer Potential: Preliminary studies indicate that derivatives of this compound may have anticancer properties due to their interaction with specific molecular targets within cancer cells .

Medicine

The therapeutic potential of this compound is under investigation for various diseases:

- HIV Treatment: As an integrase inhibitor, it has shown efficacy in preclinical models, suggesting it could form part of future antiviral therapies .

- Drug Development: Ongoing research aims to optimize its structure to enhance efficacy and reduce toxicity for use in clinical settings .

Industry

In industrial applications, this compound is utilized in:

- Material Science: Its unique properties allow for the development of new materials with specific functionalities.

- Chemical Processes: It is used in the formulation of chemical processes that require specific reactivity profiles due to its halogenated structure .

Mechanism of Action

The mechanism of action of ethyl 6-bromo-4-fluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares ethyl 6-bromo-4-fluoro-1H-indole-2-carboxylate with structurally related indole derivatives, highlighting substituent positions, molecular formulas, and key properties:

Biological Activity

Ethyl 6-bromo-4-fluoro-1H-indole-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral, anticancer, and antimicrobial research. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a unique indole core with bromine and fluorine substituents that influence its reactivity and biological interactions. The presence of these halogens enhances its binding affinity to various molecular targets, making it a promising candidate for drug development.

| Property | Details |

|---|---|

| Molecular Formula | C11H8BrFNO2 |

| Molecular Weight | 284.09 g/mol |

| CAS Number | 396075-55-1 |

| Toxicity Classification | Harmful if swallowed; causes skin irritation |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound's halogenated indole structure allows it to modulate various biological pathways:

- Antiviral Activity : Similar compounds have shown effectiveness in inhibiting HIV-1 integrase, a critical enzyme in the viral life cycle. The indole core and carboxyl group can chelate metal ions essential for integrase activity, enhancing the inhibitory effects .

- Anticancer Activity : Indole derivatives are known for their anticancer properties. Studies indicate that modifications at the C6 position can significantly improve the compound's ability to inhibit cancer cell proliferation. For instance, compounds with halogen substitutions demonstrated enhanced cytotoxicity against various cancer cell lines compared to their unmodified counterparts .

- Antimicrobial Properties : Research has indicated that indole-containing compounds exhibit antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. This compound may serve as a scaffold for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be further understood through SAR studies:

- Bromine and Fluorine Substituents : These halogen atoms enhance lipophilicity and electron-withdrawing properties, which are crucial for binding interactions with biological targets.

- Carboxyl Group Positioning : The positioning of the carboxyl group at the C2 position plays a vital role in chelation with metal ions, impacting the compound's efficacy against targets like HIV integrase.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound and its analogs:

- Inhibitory Effects on HIV Integrase : A derivative with structural modifications showed an IC50 value of 0.13 μM against HIV integrase, indicating strong inhibitory potential . This underscores the importance of structural optimization in enhancing biological activity.

- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that this compound exhibited significant cytotoxic effects on MCF-7 breast cancer cells, outperforming several standard chemotherapeutic agents .

- Antimicrobial Efficacy : this compound was tested against various bacterial strains, showing promising results in inhibiting growth compared to control compounds.

Q & A

Q. What are the optimal synthetic conditions for ethyl 6-bromo-4-fluoro-1H-indole-2-carboxylate to maximize yield and purity?

Methodological Answer: Synthesis typically involves multi-step functionalization of indole precursors. For example, bromination and fluorination can be achieved via electrophilic substitution, with careful control of reaction time and temperature to avoid over-halogenation. A protocol similar to Step 63-1 in uses 5-bromo-7-fluoro-1H-indole-2-carboxylic acid as a precursor, followed by esterification with ethanol under acidic catalysis. Key parameters include:

- Reagent stoichiometry : Excess ethylating agents (e.g., ethanol with H₂SO₄) improve esterification efficiency.

- Temperature control : Maintain 60–80°C to prevent decarboxylation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >97% purity .

Q. Which spectroscopic and crystallographic methods are effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine’s deshielding effect at C4, bromine’s coupling patterns at C6) .

- X-ray crystallography : Resolves spatial arrangement, as demonstrated for structurally similar ethyl indole carboxylates (e.g., bond angles and halogen interactions) .

- LC/MS : Confirms molecular weight (e.g., [M+H]+ = 312.0) and detects impurities .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for synthesis steps involving volatile reagents .

- Waste disposal : Segregate halogenated waste for professional treatment to prevent environmental release of bromine/fluorine byproducts .

- Emergency measures : For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes .

Advanced Research Questions

Q. How can researchers resolve contradictory data on bromo/fluoro substituent reactivity in cross-coupling reactions?

Methodological Answer: Contradictions often arise from competing electronic effects (e.g., fluorine’s electron-withdrawing nature vs. bromine’s leaving-group potential). Strategies include:

- Kinetic studies : Use time-resolved NMR to track intermediates in Suzuki-Miyaura couplings.

- Statistical Design of Experiments (DoE) : Vary Pd catalyst loading, base strength, and solvent polarity to identify dominant factors (e.g., ’s optimization framework) .

- Comparative analysis : Contrast with analogs like ethyl 4-chloro-6-fluoro-1H-indole-2-carboxylate to isolate substituent effects .

Q. What role does computational modeling play in predicting regioselectivity during functionalization?

Methodological Answer:

- DFT calculations : Map electrostatic potential surfaces to predict nucleophilic/electrophilic attack sites (e.g., C6 bromine’s susceptibility to substitution).

- Docking studies : Simulate interactions with enzyme active sites for pharmacological applications (e.g., indole derivatives as kinase inhibitors) .

- Transition-state modeling : Optimize conditions for Buchwald-Hartwig amination without disturbing the fluoro substituent .

Q. What challenges arise in functionalizing this compound while preserving labile substituents?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.